molecular formula C20H26ClN3O2 B1677251 MK-912 hydrochloride CAS No. 119942-70-0

MK-912 hydrochloride

Cat. No. B1677251
M. Wt: 375.9 g/mol
InChI Key: ALYCEQJIRFYVGE-VASSOYJASA-N
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Description

MK-912 hydrochloride is a non-specific alpha-2 adrenergic receptor antagonist . It has a high affinity for the alpha-2-A, alpha-2B, and alpha-2C variants . It was originally developed by Merck & Co and has been investigated for potential therapeutic properties for the treatment of depression and diabetes .


Molecular Structure Analysis

MK-912 hydrochloride has a chemical formula of C20H26ClN3O2 . Its exact mass is 375.17 and its molecular weight is 375.892 . The IUPHAR/BPS Guide to Pharmacology provides a 2D structure of the compound .


Physical And Chemical Properties Analysis

MK-912 hydrochloride is a powder . The compound is soluble in DMSO .

Scientific Research Applications

Pharmacodynamics and Alpha 2-Adrenoceptor Antagonism

  • MK-912 hydrochloride has been evaluated for its pharmacodynamics in healthy volunteers. It's identified as a potent, orally active alpha 2-adrenoceptor antagonist. This was demonstrated through a study where subjects showed significant hemodynamic effects and increased plasma concentrations of 3-methoxy-4-hydroxyphenylglycol (MHPG) after administration of MK-912. Additionally, a dose-dependent reduction in fasting plasma glucose concentration was observed without significant changes in plasma insulin values (Gertz et al., 1989).

Pancreatic Islet Function in Diabetes

  • MK-912 has been studied for its effects on pancreatic islet function in non-insulin-dependent diabetes (NIDDM). It was found that short-term selective alpha 2-blockade by MK-912 can lead to modest decreases in fasting plasma glucose (FPG) and slight increases in fasting plasma insulin, C-peptide, and glucagon levels. This indicates that MK-912 may have a role in improving B-cell function and basal and stimulated glucagon levels in NIDDM (Ortiz-Alonso et al., 1991).

Radioligand for PET Studies

  • MK-912 has been synthesized with carbon-11 labeling ([11C]MK-912) for use as a specific radioligand in studying alpha2-adrenergic receptors using positron emission tomography (PET). It exhibited high affinity and selectivity for alpha2-adrenergic receptors in vitro. However, a PET study in a rhesus monkey indicated that [11C]MK-912 may not be ideal for studying alpha2-adrenergic receptors in humans using commercially available PET due to its pharmacokinetics and the small size of high-density alpha2-adrenergic receptor brain regions (Shiue et al., 1998).

Photooxidative Degradation Studies

  • A study on the chemical stability of amorphous and crystalline forms of MK-912 under photodegradation conditions revealed significant differences in their stability. The amorphous form degraded much faster than the crystalline form, yielding various oxidative degradates. This study contributes to understanding the differences in chemical stability between amorphousand crystalline forms of pharmaceutical compounds, using MK-912 as an example (Qin & Frech, 2001).

Clinical Pharmacology Studies

  • Clinical studies have shown that MK-912 exhibits a pharmacologic profile consistent with alpha 2-adrenoceptor antagonism. In a study involving healthy volunteers, MK-912 was well-tolerated and displayed hemodynamic effects consistent with its pharmacological action. This research contributes to understanding the clinical pharmacodynamics of alpha 2-adrenoceptor antagonists (Gertz et al., 1989).

Antagonism of Intravenous Clonidine

  • MK-912 has been assessed for its ability to antagonize the effects of intravenous clonidine. This study demonstrated that oral MK-912 significantly inhibited clonidine-induced hypotension, bradycardia, xerostomia, and increase in plasma glucose concentrations, reinforcing its role as a potent alpha 2-antagonist (Warren et al., 1989).

Binding Characteristics for Brain Alpha 2-Adrenoceptors

  • Research involving MK-912 has also focused on its binding characteristics to brain tissue, particularly its interaction with alpha 2-adrenoceptors. This research is important for understanding the neuropharmacology of alpha 2-adrenoceptors and their role in various neurological and psychiatric conditions (Pettibone et al., 1989).

Safety And Hazards

In case of skin contact with MK-912 hydrochloride, it’s recommended to wash off with soap and plenty of water . If it’s breathed in, the person should be moved into fresh air . If the person is not breathing, artificial respiration should be given .

properties

IUPAC Name

(2S,12bS)-1',3'-dimethylspiro[1,3,4,6,7,12b-hexahydro-[1]benzofuro[2,3-a]quinolizine-2,4'-1,3-diazinane]-2'-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2.ClH/c1-21-11-8-20(22(2)19(21)24)9-12-23-10-7-15-14-5-3-4-6-17(14)25-18(15)16(23)13-20;/h3-6,16H,7-13H2,1-2H3;1H/t16-,20+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYCEQJIRFYVGE-VASSOYJASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CCN3CCC4=C(C3C2)OC5=CC=CC=C45)N(C1=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]2(CCN3CCC4=C([C@@H]3C2)OC5=CC=CC=C45)N(C1=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80923147
Record name MK-912 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80923147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

MK-912 hydrochloride

CAS RN

119942-70-0
Record name MK 912
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119942-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MK 912
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119942700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK-912 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80923147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MK-912 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A6522ZKT5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Honda, M Suzuki, K Nakayama… - British journal of …, 2007 - Wiley Online Library
… )-cyclohexanecarboxamide; Calbiochem, Darmstadt, Germany); and acetylcholine (ACh) chloride, bretylium tosylate, capsaicin, guanethidine monosulphate, MK-912 hydrochloride salt (…
Number of citations: 50 bpspubs.onlinelibrary.wiley.com
T Kashihara, K Goto, Y Sahara… - Journal of Smooth …, 2009 - jstage.jst.go.jp
Cooling-induced reduction of skin blood flow results from a reflex increase in sympathetic output and an enhanced vasoconstrictor activity of skin vessels. The latter has been proposed …
Number of citations: 3 www.jstage.jst.go.jp
S SeethaLekshmi, TS Thakur, S Varughese - Journal of Photochemistry and …, 2021 - Elsevier
… The amorphous form of the orally active α-2 adrenoceptor antagonist MK-912 hydrochloride undergoes photodegradation ∼40 times faster than its crystalline variants [37]. Photo …
Number of citations: 4 www.sciencedirect.com

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